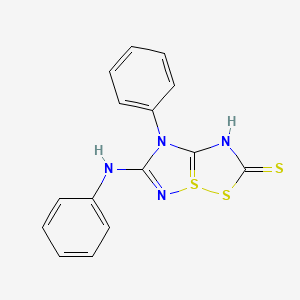

2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)-

Description

2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazolo dithiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of phenyl and phenylimino groups further enhances its chemical properties and potential reactivity.

Properties

CAS No. |

67066-05-1 |

|---|---|

Molecular Formula |

C15H12N4S3 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

7-anilino-6-phenyl-1λ4,2-dithia-4,6,8-triazabicyclo[3.3.0]octa-1(5),7-diene-3-thione |

InChI |

InChI=1S/C15H12N4S3/c20-15-17-14-19(12-9-5-2-6-10-12)13(18-22(14)21-15)16-11-7-3-1-4-8-11/h1-10H,(H,16,18)(H,17,20) |

InChI Key |

DUFPZFOGCJJBEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NS3=C(N2C4=CC=CC=C4)NC(=S)S3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves multiple steps, typically starting with the preparation of the thiadiazolo dithiazole core. This core can be synthesized through cyclization reactions involving appropriate precursors such as thiosemicarbazides and dithiocarbamates under controlled conditions. The phenyl and phenylimino groups are then introduced through subsequent substitution reactions .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial factors that need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Overview

The compound 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- is a complex organic molecule characterized by its unique heterocyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention for its potential applications in various scientific fields including chemistry, biology, and medicine.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactivities and properties.

Biology

- Potential Biological Activity : Initial studies suggest that the compound may exhibit biological activities that could be beneficial in drug discovery. It can be tested against various biological targets to assess its efficacy .

Medicine

- Therapeutic Development : Research into the medicinal properties of this compound could lead to the development of new therapeutic agents targeting diseases. Its unique structural features may interact with biological pathways effectively .

Industry

- Material Development : The chemical properties of this compound make it suitable for developing new materials with specific functions such as catalysts or sensors.

Case Studies and Research Findings

Several studies have investigated derivatives of thiadiazoles and their biological activities:

- A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial properties against various bacteria and fungi. Some compounds demonstrated significant activity against drug-resistant strains .

- Another research focused on the synthesis of triazolo-thiadiazole derivatives , assessing their inhibitory effects on urease enzymes. These compounds exhibited promising results in enzymatic assessments which could have implications for treating conditions related to urease activity .

Mechanism of Action

The mechanism of action of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Similar compounds to 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- include other thiadiazolo dithiazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- lies in its specific combination of functional groups and the resulting chemical and biological properties .

Biological Activity

The compound 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- is a member of the thiadiazole family known for its diverse biological activities. This article explores the biological activity of this compound through various studies highlighting its potential in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes thiadiazole and dithiazole moieties. Its unique configuration contributes to its biological activity. The presence of sulfur atoms and nitrogen heterocycles often enhances the interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A review of various 1,3,4-thiadiazole derivatives demonstrated their ability to inhibit cell growth in several cancer cell lines. Notably, compounds showed GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cells (HCT116), lung cancer cells (H460), and breast cancer cells (MCF-7) .

| Cell Line | GI50 Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Variable |

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. For example, some thiadiazole derivatives have been shown to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. The compound has been evaluated for its efficacy against various microbial strains:

- Antibacterial Properties : Studies have shown that thiadiazoles can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Candida albicans | 30 |

- Antifungal Activity : The compound also shows antifungal properties against strains such as Candida albicans, where it outperformed conventional antifungal agents .

Case Study 1: Anticancer Activity

A study focused on a series of synthesized thiadiazole derivatives revealed that compounds with specific substitutions at the nitrogen positions exhibited enhanced cytotoxicity against HeLa and HT-29 cell lines. The structure-activity relationship indicated that lipophilicity and electronic properties were critical for activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiadiazole derivatives against Bacillus anthracis and Bacillus cereus. The results indicated that certain compounds had MIC values significantly lower than those of traditional antibiotics .

Q & A

Q. What methodological frameworks address contradictions between computational predictions and experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.